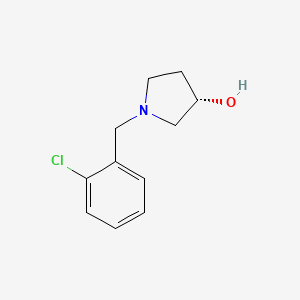

(S)-1-(2-chlorobenzyl)pyrrolidin-3-ol

Description

BenchChem offers high-quality (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEJSKHLNKPJTA-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol, a chiral molecule of interest in medicinal chemistry and synthetic organic chemistry. The document delves into its chemical structure, physicochemical properties, a proposed synthetic route, and its potential applications as a building block in drug discovery.

Introduction and Significance

(S)-1-(2-chlorobenzyl)pyrrolidin-3-ol belongs to the class of substituted pyrrolidines, a structural motif of significant interest in the pharmaceutical industry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in a wide array of natural products and synthetic drugs.[1][2] Its prevalence is due to its ability to introduce a three-dimensional structure, which can enhance binding to biological targets, and its capacity to improve the pharmacokinetic properties of a molecule.[1]

The "(S)" designation indicates a specific stereochemistry at the 3-position of the pyrrolidine ring, which is crucial for enantioselective interactions with chiral biological molecules like enzymes and receptors. The 2-chlorobenzyl group attached to the nitrogen atom provides a lipophilic aromatic region and a potential metabolic site, which can influence the compound's distribution and clearance in biological systems. This combination of a chiral pyrrolidinol core and a substituted benzyl group makes (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.

Chemical Structure and Properties

The chemical structure of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol consists of a pyrrolidine ring with a hydroxyl group at the 3-position and a 2-chlorobenzyl group attached to the nitrogen atom.

Visualizing the Chemical Structure

Caption: Chemical structure of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol.

Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 1033012-63-3 | ChemScene[3] |

| Molecular Formula | C₁₁H₁₄ClNO | ChemScene[3] |

| Molecular Weight | 211.69 g/mol | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | ChemScene[3] |

| logP (octanol-water partition coefficient) | 1.9066 | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Rotatable Bonds | 2 | ChemScene[3] |

| Purity | ≥95% | ChemScene[3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | ChemScene[3] |

Proposed Synthesis Protocol

A plausible and efficient synthesis of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol can be envisioned through a two-step process, starting from commercially available precursors. The key steps involve the synthesis of the chiral intermediate, (S)-pyrrolidin-3-ol, followed by N-alkylation with 2-chlorobenzyl chloride.

Step 1: Synthesis of (S)-pyrrolidin-3-ol

The synthesis of the chiral pyrrolidinol intermediate can be achieved through various methods. A common approach involves the reduction of a suitable chiral precursor. A patented process describes the synthesis of (S)-pyrrolidin-3-ol, which can be adapted for laboratory scale.[4]

Step 2: N-Alkylation to Yield (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol

The final step involves the N-alkylation of (S)-pyrrolidin-3-ol with 2-chlorobenzyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring attacks the benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride ion. A similar procedure for the N-benzylation of pyrrolidine has been described and can be adapted for this synthesis.[5]

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol.

Detailed Experimental Protocol (Proposed)

Materials:

-

(S)-pyrrolidin-3-ol

-

2-chlorobenzyl chloride

-

Toluene

-

Potassium carbonate (anhydrous, optional as a base)

-

Deionized water

-

Anhydrous potassium carbonate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-pyrrolidin-3-ol in toluene.

-

In a separate container, prepare a solution of 2-chlorobenzyl chloride in toluene.

-

Slowly add the 2-chlorobenzyl chloride solution to the (S)-pyrrolidin-3-ol solution under constant stirring. The reaction can be exothermic, so controlled addition is recommended.

-

(Optional) Add anhydrous potassium carbonate to the reaction mixture to act as a base and scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with deionized water to remove any inorganic salts.

-

Separate the organic layer and dry it over anhydrous potassium carbonate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol.

Predicted Spectroscopic Profile

While experimental spectra for (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol are not widely published, its spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorobenzyl group, the benzylic protons, and the protons of the pyrrolidine ring and the hydroxyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the eleven unique carbon atoms in the molecule. The aromatic carbons will appear in the downfield region, while the aliphatic carbons of the pyrrolidine ring and the benzylic carbon will be in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule will appear around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzyl group or loss of a water molecule from the pyrrolidinol ring.

Applications in Research and Drug Development

(S)-1-(2-chlorobenzyl)pyrrolidin-3-ol is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The pyrrolidine scaffold is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[6]

The specific combination of the chiral hydroxyl group and the 2-chlorobenzyl substituent makes this compound a candidate for the development of novel therapeutic agents targeting a variety of biological pathways. The pyrrolidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target. The 2-chlorobenzyl group can be involved in hydrophobic interactions within a binding pocket and can be a site for further chemical modification.

Potential areas of application for derivatives of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol could include the development of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV) or as ligands for various receptors in the central nervous system.[7][8]

Handling and Safety

Based on the safety data for structurally related compounds, (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol should be handled with care in a well-ventilated laboratory fume hood.[3] It is predicted to be harmful if swallowed or inhaled and may cause skin and eye irritation.[3]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves

-

Laboratory coat

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-1-(2-chlorobenzyl)pyrrolidin-3-ol is a chiral synthetic intermediate with significant potential in the field of medicinal chemistry. Its unique structural features, combining a stereodefined pyrrolidinol core with a substituted aromatic moiety, make it an attractive starting material for the synthesis of novel drug candidates. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field.

References

- Naqvi, S. Z., et al. (2021). Diversity oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues using UGI reaction protocol.

- Lafuente Blanco, C., et al. (2022). Pyrrolidine compounds. U.S.

-

PrepChem. (n.d.). Synthesis of N-(2-chlorobenzyl)-pyrrolidine. Retrieved from [Link]

- Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Shtrygol, D. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 5038.

- Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). EP4382529A1.

- PubChem. (n.d.). Pyrrolidine compounds.

- Guedes, A., et al. (2023).

- Grigor'ev, I. A., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

-

Toolmart. (n.d.). Honeywell FirmFit Disposable Earplugs - 100 pcs | 1033012. Retrieved from [Link]

- Google Patents. (n.d.). One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. WO2022003405A1.

- BenchChem. (2025). An In-Depth Technical Guide to the Spectroscopic Profile of (S)-2-(pyrrolidin-1-yl)propan-1-ol.

- Ullah, S., et al. (2022). Comprehensive Phytochemical Profiling, Biological Activities, and Molecular Docking Studies of Pleurospermum candollei: An Insight into Potential for Natural Products Development. Molecules, 27(13), 4102.

- Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700–1718.

- Hlushko, O. O., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)

-

ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. enamine.net [enamine.net]

- 7. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Difference between (R) and (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol

This technical guide provides an in-depth analysis of the stereochemical, synthetic, and functional distinctions between the (R) and (S) enantiomers of 1-(2-chlorobenzyl)pyrrolidin-3-ol. It is designed for researchers in medicinal chemistry and process development.

Core Identity & Pharmacophore Analysis

The compound 1-(2-chlorobenzyl)pyrrolidin-3-ol is a versatile chiral building block belonging to the N-benzylpyrrolidine class. It serves as a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists (specifically Histamine H3 and Dopamine D2/D3 modulators) and ion channel blockers (Nav1.7).

While the physicochemical properties (boiling point, solubility, pKa) of the enantiomers are identical in an achiral environment, their behavior diverges radically in chiral environments—specifically within enzymatic pockets, receptor binding sites, and polarized light interactions.

Stereochemical & Structural Divergence[1]

The core difference lies in the spatial arrangement of the hydroxyl group at the C3 position of the pyrrolidine ring. This stereocenter dictates the vector of the hydrogen bond donor (-OH) relative to the lipophilic 2-chlorobenzyl tail.

| Feature | (S)-Enantiomer | (R)-Enantiomer |

| Cahn-Ingold-Prelog | (S)-Configuration | (R)-Configuration |

| 3D Topology | Hydroxyl group projects away from the observer when nitrogen lone pair is oriented down. | Hydroxyl group projects towards the observer when nitrogen lone pair is oriented down. |

| Precursor Origin | Typically derived from L-Aspartic acid or (S)-Malic acid . | Typically derived from D-Aspartic acid or (R)-Malic acid . |

| Biological Mimicry | Mimics L-Proline geometry; often fits endogenous peptide-binding pockets. | Mimics "unnatural" amino acids; often used to improve metabolic stability or induce novel conformational locks. |

Structural Visualization (DOT)

The following diagram illustrates the stereochemical relationship and the divergent synthetic utility of the two enantiomers.

Caption: Divergent utility of (S) and (R) enantiomers in drug discovery pipelines.

Synthetic Pathways & Process Chemistry

The synthesis of high-purity enantiomers is rarely achieved by resolving the final 2-chlorobenzyl derivative due to the lipophilicity of the benzyl group masking the polar interactions required for resolution. Instead, the chirality is established early using the "Chiral Pool" strategy.

Method A: Asymmetric Synthesis from Chiral Pool (Preferred)

This protocol ensures >99% enantiomeric excess (ee) by starting with optically pure precursors.

-

Starting Material:

-

For (S)-Isomer: Use (S)-3-hydroxypyrrolidine (often derived from L-Malic acid).

-

For (R)-Isomer: Use (R)-3-hydroxypyrrolidine (derived from D-Malic acid).

-

-

Alkylation Step (Nucleophilic Substitution):

-

Reagents: 2-Chlorobenzyl chloride, Potassium Carbonate (

), Acetonitrile (ACN). -

Mechanism: The secondary amine of the pyrrolidine attacks the benzylic carbon of the chloride. The 2-chloro substituent provides steric bulk but does not electronically deactivate the benzyl halide significantly.

-

Thermodynamics: The reaction is exothermic. Controlled addition at 0°C is required to prevent over-alkylation (quaternization).

-

Method B: Kinetic Resolution (Alternative)

If starting from the racemic 1-(2-chlorobenzyl)pyrrolidin-3-ol:

-

Enzymatic Acylation: Use Candida antarctica Lipase B (CAL-B) with vinyl acetate.

-

Outcome: The lipase typically acetylates the (R)-alcohol faster, leaving the (S)-alcohol unreacted.

-

Separation: The (R)-acetate and (S)-alcohol are then separated via silica gel chromatography.

Analytical Resolution: Chiral HPLC Protocol

Distinguishing the (R) and (S) isomers requires a specialized chiral environment. The following method is validated for N-benzylpyrrolidines.

Protocol 1: Analytical Separation

-

Column: Lux® Cellulose-3 (Phenomenex) or Chiralcel OD-H (Daicel).

-

Chemistry: Cellulose tris(4-methylbenzoate) coated on silica.

-

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is critical. It masks silanol sites on the silica, preventing peak tailing of the basic pyrrolidine nitrogen.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (targeting the 2-chlorobenzyl chromophore).

-

Expected Elution:

-

The (R)-enantiomer typically elutes first (less interaction with the cellulose cavity).

-

The (S)-enantiomer typically elutes second.

-

Note: Elution order must be confirmed with a known standard as it can reverse depending on the specific column coating.

-

Biological & Functional Implications[1][3][4][5]

The choice between (R) and (S) is not trivial; it dictates the pharmacological profile of the final drug candidate.

A. Binding Affinity (The "Three-Point Attachment" Model)

In a receptor pocket, the drug must align three pharmacophores: the basic nitrogen (protonated at physiological pH), the aromatic ring (pi-stacking), and the hydroxyl group (H-bond donor/acceptor).

-

Scenario (S): The hydroxyl group orients into a hydrophilic pocket (e.g., Serine/Threonine residues). High affinity.

-

Scenario (R): The hydroxyl group orients into a hydrophobic wall (e.g., Phenylalanine/Leucine), causing steric clash or desolvation penalties. Low affinity or antagonism.

B. Metabolic Stability[2]

-

Glucuronidation: The hydroxyl group is a primary site for Phase II metabolism (UGT enzymes). UGTs are chiral; they may rapidly clear the (S)-isomer while the (R)-isomer remains in circulation longer, increasing the half-life (

).

Pathway Diagram: Synthesis & Resolution

Caption: Stereoselective synthesis pathway from chiral pool precursors.

References

-

Chiral Separation of Pyrrolidine Derivatives: Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development.

-

Synthetic Methodology: BenchChem. (2025).[3] Synthesis of N-(2-chlorobenzyl)-pyrrolidine and Derivatives.

-

Pharmacological Context: Frontiers in Pharmacology. (2023).[4][5][2] Recent insights about pyrrolidine core skeletons in pharmacology.

-

Chemical Properties: PubChem. (2025). Compound Summary: 1-(2-Chlorobenzyl)pyrrolidin-3-ol.[6]

-

Stereoselective Synthesis: MDPI Molecules. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs.

Sources

Engineering 3D Chemical Space: The Strategic Implementation of Chiral Pyrrolidine Scaffolds in Drug Discovery

The Strategic Value of sp3-Enriched Chemical Space

Over the past decade, medicinal chemistry has undergone a paradigm shift from flat, sp2-hybridized aromatic systems toward sp3-enriched, three-dimensional (3D) building blocks. At the forefront of this transition is the pyrrolidine ring , a five-membered non-aromatic nitrogen heterocycle. Due to its unique structural properties, pyrrolidine is one of the most preferred scaffolds in pharmaceutical science, appearing in numerous FDA-approved drugs[1].

The strategic advantage of the pyrrolidine core lies in its pseudorotation —a phenomenon where the ring continuously interconverts between envelope and half-chair conformations. By strategically introducing chiral substituents, medicinal chemists can lock the ring into a specific puckered conformation[1]. This pre-organization drastically reduces the entropic penalty upon target binding, leading to enhanced affinity and selectivity. Furthermore, the pyrrolidine nitrogen serves as a highly nucleophilic handle, with over 92% of FDA-approved pyrrolidine drugs being substituted at the N-1 position[1].

Stereochemical Impact on Target Engagement

Chirality is the language of biological recognition. The spatial orientation of substituents on the pyrrolidine ring dictates the biological profile of drug candidates by altering their binding modes to enantioselective protein pockets[1].

Case Study A: Casein Kinase 1 (CK1) Inhibitors

In the pursuit of selective CK1γ inhibitors, researchers modified a 3,4-diaryl-isoxazole base with chiral, "ribose-like" pyrrolidine scaffolds to extend the pharmacophore into the ATP binding site's ribose pocket[2]. Interestingly, X-ray crystallography revealed that the incorporation of a methylene group led to a spontaneous Pictet-Spengler cyclization during co-crystallization[2]. This structural evolution formed a highly potent, U-shaped ligand that acts as an inverse agonist, proving that the absolute configuration of the chiral pyrrolidine directly dictates the trajectory of the pharmacophore[1].

Case Study B: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Selective inhibition of nNOS over endothelial NOS (eNOS) is a major goal for treating neurodegenerative diseases. By utilizing a chiral pyrrolidine core containing gem-difluoro groups, researchers developed an inhibitor with extraordinary potency (

Quantitative Structure-Activity Relationships (SAR)

The table below summarizes the quantitative impact of chiral pyrrolidine integration across various high-value therapeutic targets.

| Scaffold / Drug Candidate | Biological Target | Potency ( | Enantiomeric Excess (ee) | Synthetic Yield | Key Structural Feature |

| Compound 1b | nNOS | >99% | ~10% (Overall) | gem-difluorinated pyrrolidine core | |

| Upadacitinib Fragment | JAK1 | N/A (Intermediate) | >98% | 65% (Cycloaddition) | 3,4-syn substituted stereocenters |

| Compound 11a | CK1γ | >99% | 45% (Overall) | Hydroxyl-functionalized "ribose-like" | |

| Pyrrolidine-3,4-diamine | DPP-4 | Target-dependent | 95% | 88% (Reduction) | trans-diamine configuration |

Rational Design & Synthesis Workflow

To successfully deploy chiral pyrrolidines, drug development professionals must align target identification with the appropriate stereoselective synthetic strategy. The workflow below outlines this logical progression.

Caption: Workflow for the rational design and optimization of chiral pyrrolidine-based therapeutics.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that robust chemistry requires understanding the causality behind every reagent. Below are two field-proven protocols for constructing and functionalizing chiral pyrrolidines.

Protocol 1: Enantioselective 1,3-Dipolar Cycloaddition (De Novo Synthesis)

This method is utilized for the de novo construction of the pyrrolidine ring, such as in the synthesis of the JAK1 inhibitor Upadacitinib[3] and pyrrolidine-3,4-diamines[4].

Causality & Mechanism: We utilize a silver acetate (AgOAc) catalyst paired with a chiral phosphoramidite ligand. The Ag(I) metal center acts as a Lewis acid, coordinating with the azomethine ylide to form a rigid metallo-intermediate. The bulky chiral ligand creates a sterically demanding environment that shields one face of the ylide. This thermodynamic control forces the incoming dipolarophile to approach exclusively from the opposite face, ensuring high enantiomeric excess (ee) at the newly formed C3 and C4 stereocenters.

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk tube and establish a strict Argon atmosphere to prevent catalyst degradation.

-

Pre-catalyst Formation: Add AgOAc (5 mol%) and the chiral phosphoramidite ligand (5.5 mol%). Inject anhydrous toluene and stir at room temperature for 30 minutes until a homogeneous complex forms.

-

Reagent Addition: Add the

-imino ester (1.0 equiv) followed by the dipolarophile (e.g., a maleimide derivative, 1.2 equiv)[4]. -

Thermal Control: Cool the reaction to -20 °C. Scientist's Note: Lowering the temperature reduces the kinetic energy of the system, maximizing the stereofacial discrimination dictated by the chiral ligand.

-

Monitoring & Quenching: Monitor via TLC. Upon complete consumption of the imine (typically 12-18 hours), quench the reaction with saturated aqueous

. -

Purification: Extract with ethyl acetate, dry over

, and purify via silica gel flash chromatography to isolate the chiral pyrrolidine.

Protocol 2: Intramolecular Cyclization via Mesylate Activation

This protocol is critical for generating nNOS inhibitors where a linear chiral pool precursor must be cyclized into a pyrrolidine without epimerizing delicate adjacent stereocenters.

Causality & Mechanism: Direct amination of an unactivated primary alcohol requires harsh, high-temperature conditions that would destroy the molecule's stereochemical integrity. By converting the hydroxyl group into a highly reactive methanesulfonate (mesylate) leaving group at 0 °C, we create a self-validating system. The subsequent intramolecular nucleophilic attack by the secondary amine occurs spontaneously at room temperature, providing a high-yielding ring closure that prevents competing intermolecular side reactions.

Step-by-Step Procedure:

-

Solvation: Dissolve the chiral amino-alcohol precursor in anhydrous dichloromethane (DCM) in a flame-dried flask under inert atmosphere[4].

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.0 equiv). Scientist's Note: The base is required to neutralize the HCl gas generated in the next step, preventing the protonation and deactivation of the nucleophilic amine.

-

Activation: Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise to the stirred solution.

-

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. The intramolecular displacement of the mesylate will occur spontaneously. Stir until TLC indicates complete conversion.

-

Workup: Quench by adding a saturated aqueous solution of sodium bicarbonate (

). Separate the organic layer, extract the aqueous layer with DCM, dry, and concentrate in vacuo[4].

References

-

[Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds] - nih.gov - 1

-

[Synthesis of Chiral Pyrrolidine-3,4-diamines: Application Notes and Protocols] - benchchem.com - 4

-

[Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition] - acs.org - 3

-

[Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds] - mdpi.com - 2

-

[Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase] - nih.gov -

Sources

The Strategic Integration of 2-Chlorobenzyl Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged scaffold" in the design of novel therapeutics.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an attractive moiety for targeting a diverse array of biological receptors. The strategic incorporation of a 2-chlorobenzyl substituent onto this pyrrolidine framework has emerged as a powerful approach to modulate the pharmacological profile of these derivatives, enhancing their potency, selectivity, and drug-like properties. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted role of 2-chlorobenzyl pyrrolidine derivatives in contemporary drug discovery, from their synthesis and mechanistic actions to their therapeutic potential across various disease landscapes.

Chapter 1: The 2-Chlorobenzyl Pyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrolidine scaffold's success in drug design can be attributed to its unique stereochemical and physicochemical properties. The sp³-hybridized carbon atoms allow for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal target engagement.[1] The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating interactions with biological macromolecules.[2]

The introduction of a 2-chlorobenzyl group further refines the pharmacological activity of the pyrrolidine core. The benzyl group itself can participate in π-π stacking and hydrophobic interactions within a receptor's binding pocket. The chlorine atom at the 2-position of the benzyl ring introduces specific electronic and steric effects. Its electron-withdrawing nature can influence the pKa of the pyrrolidine nitrogen and modulate the overall electronic distribution of the molecule. Furthermore, the position of the chlorine atom can dictate the conformational preferences of the benzyl group, thereby influencing the molecule's binding orientation and selectivity for its target.

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of 2-chlorobenzyl pyrrolidine derivatives can be broadly categorized into two main approaches: the construction of the pyrrolidine ring with the pre-installed 2-chlorobenzyl moiety, or the derivatization of a pre-formed pyrrolidine scaffold.

Method 1: N-Alkylation of Pyrrolidine

A straightforward and widely used method involves the direct N-alkylation of pyrrolidine or its derivatives with a 2-chlorobenzyl halide. This approach is efficient for creating N-(2-chlorobenzyl)pyrrolidine structures.

Experimental Protocol: Synthesis of N-(2-chlorobenzyl)pyrrolidine

-

Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (1.1 equivalents) in a suitable solvent such as toluene.

-

Reagent Addition: To this solution, add 2-chlorobenzyl chloride (1.0 equivalent) in toluene portion-wise, while maintaining the temperature below 40°C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain for a period of 3 hours.

-

Workup: Cool the reaction mixture and wash it twice with water. Dry the organic toluene layer over anhydrous potassium carbonate (K₂CO₃).

-

Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by vacuum distillation to yield N-(2-chlorobenzyl)-pyrrolidine.

Method 2: Reductive Amination

Reductive amination offers a versatile route for the synthesis of N-substituted pyrrolidines. This can involve the reaction of a diketone with an aniline derivative in the presence of a reducing agent.[3]

Method 3: Stereoselective Synthesis

For applications where specific stereoisomers are required, such as in targeting stereoselective receptors, enantioselective synthetic methods are crucial. These can involve the use of chiral starting materials like L-proline or the application of asymmetric catalysis.[4] For instance, the synthesis of chiral 2-substituted pyrrolidines can be achieved using transaminases.[5]

Diagram: General Synthetic Approaches

Caption: Key synthetic routes to 2-chlorobenzyl pyrrolidine derivatives.

Chapter 3: Mechanism of Action and Pharmacological Targets

2-Chlorobenzyl pyrrolidine derivatives have demonstrated activity against a range of biological targets, primarily within the central nervous system (CNS). Their mechanisms of action are often tied to their ability to modulate the function of key neurotransmitter receptors.

Dopamine Receptors

A significant area of investigation for benzyl-pyrrolidine derivatives has been their interaction with dopamine receptors, particularly the D2, D3, and D4 subtypes. These receptors are implicated in the pathophysiology of schizophrenia and other psychotic disorders.[6][7] Studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives have shown that the N-substituent on the pyrrolidine ring plays a critical role in determining affinity and selectivity for dopamine receptor subtypes.[6] For example, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide displayed high affinity for D3 and D4 receptors with selectivity over the D2 receptor.[6] The 2-chloro substitution on the benzyl ring can influence the conformational positioning of the aromatic ring, which is crucial for optimal interaction with the receptor binding site.

Sigma Receptors

Sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are another important class of targets for CNS-active drugs.[8] These receptors are involved in a variety of cellular functions and have been implicated in neurological disorders and cancer.[8][9] The structural features of many sigma receptor ligands, which often include a nitrogenous heterocycle and an aromatic group, are present in 2-chlorobenzyl pyrrolidine derivatives, suggesting their potential as modulators of these receptors. Allosteric modulators of the sigma-1 receptor have shown potential in treating neurological disorders.[10]

Diagram: Potential CNS Signaling Pathways

Caption: Hypothesized mechanism of action for CNS-active derivatives.

Chapter 4: Case Studies in Drug Discovery

The therapeutic potential of the 2-chlorobenzyl pyrrolidine scaffold is exemplified by several compounds that have been investigated for various conditions.

Anticonvulsant Activity

Recent studies have highlighted the potential of pyrrolidine-2,5-dione derivatives as anticonvulsant agents. The discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide as an orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2) underscores the potential of this scaffold in epilepsy treatment.[11] While not a direct 2-chlorobenzyl analog, this work provides a strong rationale for exploring substitutions on the benzyl ring, including the 2-chloro position, to optimize anticonvulsant properties.

Antipsychotic Agents

As mentioned earlier, N-benzyl-pyrrolidine derivatives have been extensively studied as dopamine receptor antagonists for the treatment of psychosis.[6][12] The stereochemistry and the substitution pattern on both the benzamide and the N-benzyl moieties are critical for achieving high affinity and selectivity. The development of potent and selective D2-receptor antagonists has been a major focus in this area.[7]

Chapter 5: Structure-Activity Relationship (SAR) Studies and Lead Optimization

The optimization of 2-chlorobenzyl pyrrolidine derivatives relies on a thorough understanding of their structure-activity relationships (SAR). Key aspects to consider include:

-

Stereochemistry of the Pyrrolidine Ring: The stereochemistry at the 2- and 3-positions of the pyrrolidine ring is often crucial for biological activity, as seen in the stereoselective binding of some derivatives to dopamine receptors.[12]

-

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly impact potency and selectivity. The 2-chloro substitution, for instance, can enhance activity or modulate receptor subtype selectivity compared to other halogen substitutions or an unsubstituted benzyl group.

-

Linker between Pyrrolidine and Benzyl Group: The nature and length of the linker connecting the pyrrolidine nitrogen to the benzyl group can influence the overall conformation and binding affinity.

-

Other Substituents on the Pyrrolidine Ring: Additional functional groups on the pyrrolidine ring can be introduced to fine-tune physicochemical properties such as solubility and membrane permeability.

Table 1: Hypothetical SAR Data for Dopamine D4 Receptor Antagonists

| Compound ID | R (Substitution on Benzyl Ring) | D4 Receptor Affinity (Ki, nM) |

| 1a | H | 50.2 |

| 1b | 2-Cl | 2.1[6] |

| 1c | 4-Cl | 15.8 |

| 1d | 2-F | 8.5 |

| 1e | 4-F | 25.3 |

This table is a representative example based on general SAR principles and specific data points from cited literature to illustrate the potential impact of substitutions.

Chapter 6: Preclinical and Clinical Development Considerations

The translation of a promising 2-chlorobenzyl pyrrolidine derivative from a laboratory discovery to a clinical candidate involves a rigorous preclinical development program. Key considerations include:

-

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its bioavailability and dosing regimen. High lipophilicity, often a characteristic of CNS drugs, can lead to poor solubility and high plasma protein binding, which needs to be balanced for optimal brain penetration.[13]

-

Toxicology: A comprehensive safety assessment is required to identify any potential toxicities. This includes in vitro assays and in vivo studies in animal models.

-

Formulation: Developing a stable and bioavailable formulation is crucial for clinical success. For CNS-targeted drugs, formulations that can enhance blood-brain barrier penetration are of particular interest.

The journey from preclinical development to clinical trials is complex and requires a multidisciplinary approach.[14][15]

Chapter 7: Future Directions and Emerging Opportunities

The versatility of the 2-chlorobenzyl pyrrolidine scaffold presents numerous opportunities for future drug discovery efforts.

-

Polypharmacology: Designing ligands that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases like neurodegenerative disorders.[13] 2-Chlorobenzyl pyrrolidine derivatives could be designed to interact with both dopamine and sigma receptors, for example.

-

Targeting Protein-Protein Interactions: The three-dimensional nature of the scaffold makes it suitable for designing inhibitors of protein-protein interactions, which are often challenging to target with small molecules.

-

Novel Therapeutic Areas: While the focus has been on CNS disorders, the diverse biological activities of pyrrolidine derivatives suggest that 2-chlorobenzyl analogs could be explored for other indications, such as cancer and inflammatory diseases.

2-Chlorobenzyl pyrrolidine derivatives represent a valuable and versatile class of compounds in the drug discovery arsenal. Their synthesis is accessible through various established methods, and their pharmacological profiles can be finely tuned through systematic structural modifications. The strategic placement of the 2-chlorobenzyl moiety on the privileged pyrrolidine scaffold has proven effective in generating potent and selective modulators of key biological targets, particularly within the central nervous system. As our understanding of the complex biology of diseases evolves, the rational design of novel 2-chlorobenzyl pyrrolidine derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

-

Teramoto, S., et al. (Date not available). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed. Retrieved from [Link]

-

Li, W., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. Retrieved from [Link]

-

Mathew, S., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. Retrieved from [Link]

-

Othman, L., et al. (2026). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Retrieved from [Link]

-

Rossi, D. (2021). DEVELOPMENT AND CHARACTERIZATION OF NEW pan-SIGMA RECEPTOR MODULATORS: CHEMICAL, BIOLOGICAL AND PHARMACOLOGICAL STUDIES FOR PRECLINICAL VALIDATION OF NEW THERAPEUTIC TARGETS. Università degli studi di Pavia. Retrieved from [Link]

-

Ilyin, A. P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

Hogberg, T. (Date not available). The development of dopamine D2-receptor selective antagonists. PubMed. Retrieved from [Link]

-

Poku, K., & Su, T. P. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. PMC. Retrieved from [Link]

-

Butini, S., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Retrieved from [Link]

-

Sahn, J. J., et al. (Date not available). Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. PMC. Retrieved from [Link]

-

Yousuf, M. S., et al. (Date not available). Natural Product-Inspired Dopamine Receptor Ligands. PMC. Retrieved from [Link]

-

Hogberg, T., et al. (2025). ChemInform Abstract: Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-( (1-Benzyl-2-pyrrolidinyl)methyl)benzamides. Relations to Other Side Chain Congeners. ResearchGate. Retrieved from [Link]

-

Scheff, S. W., et al. (2014). Alzheimer's Therapeutics Targeting Amyloid Beta 1–42 Oligomers II: Sigma-2/PGRMC1 Receptors Mediate Abeta 42 Oligomer Binding and Synaptotoxicity. PLOS. Retrieved from [Link]

-

Nikolic, K., & Agbaba, D. (Date not available). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Retrieved from [Link]

-

Itoh, Y., et al. (Date not available). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. Retrieved from [Link]

-

Mousa, Y. J. (Date not available). Drugs acting on the Central Nervous System (CNS). Retrieved from [Link]

-

Kaminski, K., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. Retrieved from [Link]

-

Li Petri, G., et al. (Date not available). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. . Retrieved from [Link]

-

da Fonseca, C. O., et al. (2015). Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy. PubMed. Retrieved from [Link]

-

Faint, N., et al. (2021). Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals. ResearchGate. Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DEVELOPMENT AND CHARACTERIZATION OF NEW pan-SIGMA RECEPTOR MODULATORS: CHEMICAL, BIOLOGICAL AND PHARMACOLOGICAL STUDIES FOR PRECLINICAL VALIDATION OF NEW THERAPEUTIC TARGETS [tesidottorato.depositolegale.it]

- 9. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 14. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solubility profile of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol in Organic Solvents

Authored by: Senior Application Scientist, Gemini

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol, a heterocyclic compound with a pyrrolidine core, in various organic solvents. The pyrrolidine ring is a common motif in numerous natural alkaloids and synthetic drugs, making the understanding of its derivatives' physicochemical properties paramount in pharmaceutical development.[3][4] We will delve into the principles of solubility, present detailed experimental protocols for its determination, and discuss the interpretation of solubility data in the context of drug formulation and process chemistry. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of "drug-likeness".[2][5] An API must be in a dissolved state to be absorbed and exert its pharmacological effect.[5][6] Consequently, a thorough understanding of an API's solubility profile is not merely a regulatory requirement but a fundamental aspect of rational drug design and formulation.[1][7]

Early-stage solubility screening helps in identifying promising lead candidates and flagging potential development hurdles.[1][7] For a compound like (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol, understanding its solubility in organic solvents is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and bioavailable dosage forms, be it oral, parenteral, or topical.

-

Toxicology Studies: Preparing solutions for in vitro and in vivo toxicological assessments.

This guide will provide the scientific framework and practical methodologies to establish a robust solubility profile for (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol.

Theoretical Framework: Understanding Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[2] The solubility of an organic molecule like (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding.

Key Factors Influencing Solubility:

-

Molecular Structure of the Solute:

-

(S)-1-(2-chlorobenzyl)pyrrolidin-3-ol possesses several key structural features that influence its solubility:

-

A polar pyrrolidin-3-ol moiety: The hydroxyl (-OH) group and the tertiary amine (-N-) are capable of forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom acts as a hydrogen bond acceptor.

-

A non-polar 2-chlorobenzyl group: This aromatic ring contributes to the lipophilicity of the molecule.

-

-

The balance between the polar and non-polar regions of the molecule will dictate its solubility in different solvents.

-

-

Nature of the Solvent:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and are likely to be effective at solvating the polar pyrrolidin-3-ol portion of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents have dipole moments but do not have hydrogen bond-donating capabilities. They can solvate the molecule through dipole-dipole interactions.

-

Non-polar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the non-polar 2-chlorobenzyl group through van der Waals forces.

-

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.

-

pH (for aqueous solutions): The tertiary amine in the pyrrolidine ring is basic and can be protonated at acidic pH, significantly increasing its aqueous solubility.

Predictive Insights from Physicochemical Properties:

While experimental determination is the gold standard, computational tools can offer initial estimates. For (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol, some predicted properties are available:

| Property | Value | Implication for Solubility |

| LogP | 1.9066 | Indicates a moderate degree of lipophilicity, suggesting a balance between aqueous and organic solvent solubility. |

| TPSA (Topological Polar Surface Area) | 23.47 Ų | A relatively low TPSA suggests good potential for membrane permeability but also implies that highly polar solvents may not be the most effective. |

| Hydrogen Bond Donors | 1 | The single hydroxyl group is the primary hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |

Data sourced from ChemScene.[8]

Experimental Determination of Solubility

A systematic approach to determining solubility involves a combination of kinetic and thermodynamic methods.

Experimental Workflow

The overall workflow for determining the solubility profile is depicted below:

Caption: Workflow for solubility determination.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Protocol:

-

Preparation: Add an excess amount of solid (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[9]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using an orbital shaker. The agitation ensures thorough mixing and facilitates the dissolution process.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the suspension to settle.[11] This allows for the separation of the undissolved solid from the saturated solution.

-

Separation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

-

Analysis: Quantify the concentration of the dissolved API in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Equilibrium Confirmation: Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <5% difference between the 48-hour and 72-hour time points).[11]

Causality Behind Experimental Choices:

-

Why excess solid? To ensure the solution reaches saturation and is in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Why agitation? To increase the surface area of the solid in contact with the solvent and accelerate the attainment of equilibrium.

-

Why HPLC? It is a highly sensitive and specific method for quantifying the concentration of the API, even in the presence of impurities.

Kinetic Solubility Measurement

Kinetic solubility assays are high-throughput methods often used in early drug discovery.[7][9] They measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to a series of wells in a microtiter plate containing the target organic solvent.

-

Precipitation Monitoring: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the amount of precipitate formed. This can be done using techniques like nephelometry (light scattering) or UV-Vis spectroscopy.

-

Solubility Determination: The kinetic solubility is the concentration at which the first signs of precipitation are observed.

Causality Behind Experimental Choices:

-

Why DMSO stock? DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations.

-

Why microtiter plates? To enable high-throughput screening of multiple compounds and solvent conditions simultaneously.

-

Why nephelometry? It is a rapid and sensitive method for detecting suspended particles (precipitate) in a solution.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for accurate solubility determination.

Illustrative HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Data Interpretation and Application

The collected solubility data should be compiled into a clear and concise format.

Hypothetical Solubility Profile of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol

The following table presents a hypothetical, yet plausible, solubility profile based on the structural features of the molecule.

| Solvent | Solvent Polarity | Solubility at 25°C (mg/mL) |

| Hexane | Non-polar | < 0.1 |

| Toluene | Non-polar | 1.5 |

| Dichloromethane | Polar aprotic | 25.8 |

| Acetone | Polar aprotic | 55.2 |

| Ethyl Acetate | Polar aprotic | 30.5 |

| Isopropyl Alcohol | Polar protic | 85.7 |

| Ethanol | Polar protic | 150.3 |

| Methanol | Polar protic | > 200 |

| Water (pH 7.4) | Polar protic | 2.1 |

Analysis of the Solubility Profile

-

High Solubility in Polar Protic Solvents: The high solubility in methanol and ethanol is expected due to the ability of these solvents to form hydrogen bonds with the hydroxyl and amine groups of the pyrrolidine ring.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can effectively solvate the molecule through dipole-dipole interactions.

-

Low Solubility in Non-polar Solvents: The low solubility in hexane and toluene indicates that the polar interactions of the pyrrolidin-3-ol moiety dominate the overall solubility behavior, despite the presence of the non-polar benzyl group.

-

Low Aqueous Solubility: The limited solubility in water at neutral pH is consistent with the molecule's LogP value and the presence of the lipophilic chlorobenzyl group.

Logical Relationships in Solubility

The relationship between molecular structure and solubility can be visualized as follows:

Caption: Solute-solvent interaction logic.

Conclusion

This technical guide has outlined the theoretical basis and practical methodologies for determining the solubility profile of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol in organic solvents. A comprehensive understanding of solubility is indispensable for successful drug development, influencing everything from process chemistry to final formulation.[6] The shake-flask method provides definitive thermodynamic solubility data, while kinetic assays offer valuable early-stage screening. By systematically evaluating solubility in a range of solvents, researchers can make informed decisions to de-risk development and optimize the therapeutic potential of promising new chemical entities.

References

-

"Experimental and Computational Methods Pertaining to Drug Solubility" - SciSpace. [Link]

-

"Drug solubility: why testing early matters in HTS | BMG LABTECH" - BMG LABTECH. [Link]

-

"Importance of Solubility and Lipophilicity in Drug Development" - AZoLifeSciences. [Link]

-

"The Importance of Solubility for New Drug Molecules" - Biomedical & Pharmacology Journal. [Link]

-

"Solubility Analysis to Assist Drug R&D Projects" - Labinsights. [Link]

-

"Solubility determination of compounds of pharmaceutical interest" - Dipòsit Digital de la Universitat de Barcelona. [Link]

-

"Measuring the solubility of pharmaceutical compounds using NEPHEL.O" - Rheolution. [Link]

-

"Annex 4 - World Health Organization (WHO)" - World Health Organization. [Link]

-

"Recent insights about pyrrolidine core skeletons in pharmacology" - Frontiers. [Link]

-

"Solubility of Organic Compounds" - Chemistry LibreTexts. [Link]

-

"Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors" - MDPI. [Link]

-

"Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors" - PMC. [Link]

-

"Pyrrolidine" - Wikipedia. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. rua.ua.es [rua.ua.es]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. azolifesciences.com [azolifesciences.com]

- 6. labinsights.nl [labinsights.nl]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. chemscene.com [chemscene.com]

- 9. scispace.com [scispace.com]

- 10. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 11. who.int [who.int]

The 3-Hydroxypyrrolidine Scaffold: A Privileged Substructure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxypyrrolidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its inherent three-dimensionality, conferred by sp³-hybridized carbon atoms, and the presence of a key hydrogen-bonding hydroxyl group, offer a unique combination of structural and physicochemical properties.[1][3] This guide provides a comprehensive exploration of the 3-hydroxypyrrolidine building block, delving into its strategic advantages in drug design, robust synthetic methodologies for accessing enantiomerically pure forms, and its impactful applications in the development of novel therapeutics.

The Strategic Advantage of the 3-Hydroxypyrrolidine Scaffold

Unlike flat, aromatic systems, the saturated, non-planar nature of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional chemical space.[1][3] This is a critical advantage in modern drug design, where achieving high target affinity and selectivity is paramount. The 3-hydroxyl group is not merely a passive substituent; it actively participates in crucial hydrogen-bonding interactions with biological targets, often mimicking the interactions of natural ligands. Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a convenient handle for further molecular elaboration.[4] This combination of features contributes to improved pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability.[3][4]

The strategic placement of the hydroxyl group at the C3 position provides a chiral center, making stereochemistry a critical consideration in synthesis and biological activity.[5] The (R) and (S) enantiomers of 3-hydroxypyrrolidine often exhibit vastly different pharmacological profiles, underscoring the importance of stereocontrolled synthesis.[5][6]

Synthetic Strategies for Enantiopure 3-Hydroxypyrrolidines

The demand for enantiomerically pure 3-hydroxypyrrolidine building blocks has driven the development of a diverse array of synthetic methodologies. These can be broadly categorized into chiral pool synthesis, asymmetric synthesis from achiral precursors, and biocatalytic approaches.

Chiral Pool Synthesis

A common and often cost-effective strategy involves the use of readily available, enantiopure starting materials, a concept known as chiral pool synthesis.[7] Naturally occurring amino acids, such as L-hydroxyproline and D-glutamic acid, are frequent starting points. For example, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from D-malic acid through condensation with benzylamine and subsequent reduction.[8]

Asymmetric Synthesis from Achiral Precursors

De novo asymmetric synthesis offers greater flexibility in accessing a wider range of substituted 3-hydroxypyrrolidines. Several powerful strategies have emerged:

-

Asymmetric Intramolecular Amination: Iridium-catalyzed intramolecular allylic aminations have been successfully employed for the stereodivergent synthesis of 2,5-disubstituted 3-hydroxypyrrolidines. By selecting the appropriate chiral ligand, both cis and trans diastereomers can be accessed with high selectivity.[9][10]

-

Tin-Lithium Exchange and Cyclization: An elegant approach involves the stereoselective deprotonation of an N-silyl-protected β-aminoalkyl carbamate using s-butyllithium/(-)-sparteine, followed by tin-lithium exchange and intramolecular cyclization to yield highly enantiomerically enriched 3-hydroxypyrrolidines.[11][12]

-

Photoenzymatic Synthesis: A one-pot photoenzymatic route combines a photochemical oxyfunctionalization to generate an intermediate N-Boc-3-pyrrolidinone with a stereoselective biocatalytic reduction to afford optically pure N-Boc-3-hydroxypyrrolidines with high conversions and excellent enantiomeric excess.[13]

Biocatalytic and Enzymatic Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymatic hydroxylation of N-substituted pyrrolidines using microorganisms such as Pseudomonas oleovorans can directly introduce the hydroxyl group, although enantiomeric excess can be variable.[14] Another approach involves the enzymatic reduction of N-substituted-3-pyrrolidinones to afford optically active 3-hydroxypyrrolidines.[14] Furthermore, kinetic resolution of racemic 3-hydroxypyrrolidine via lipase-catalyzed acetylation is an effective method for separating the enantiomers.[15]

Featured Protocol: Asymmetric Synthesis via Tin-Lithium Exchange and Cyclization[11][12]

This protocol outlines a key sequence for the preparation of an enantioenriched stannane precursor, which serves as a stable carbanion equivalent for the subsequent cyclization to form 3-hydroxypyrrolidines.

Step 1: Synthesis of the Alkyl Carbamate (4)

-

To a solution of 2-aminoethanol (1) in a suitable solvent, add benzaldehyde to form the corresponding imine.

-

Protect the nitrogen by carbamoylation with Cbz-Cl (benzyl chloroformate).

-

Reduce the imine using sodium borohydride to yield the N-Cbz protected alkyl carbamate (4).

Step 2: Stereoselective Deprotonation and Stannylation to form Stannane (7)

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alkyl carbamate (4) in a dry, non-polar solvent such as diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add (-)-sparteine to the solution.

-

Slowly add s-butyllithium (s-BuLi) dropwise to the cooled solution. The s-BuLi/(-)-sparteine complex acts as a chiral base for stereoselective deprotonation.

-

Stir the reaction mixture at -78 °C for the specified time to ensure complete deprotonation.

-

Add tributyltin chloride (Bu₃SnCl) to the reaction mixture to quench the lithiated intermediate, forming the enantioenriched stannane (7).

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the highly enantioenriched stannane (7).

Step 3: N-Alkylation and Cyclization

-

The enantioenriched stannane (7) can then be N-alkylated with a suitable electrophile containing a leaving group and an alkyne or alkene functionality.

-

Subsequent treatment with n-butyllithium (n-BuLi) initiates a tin-lithium exchange, followed by a spontaneous and stereoselective intramolecular carbolithiation (cyclization) to afford the desired enantiomerically and diastereomerically pure 3-hydroxypyrrolidine derivative.

Applications in Drug Discovery: Case Studies

The 3-hydroxypyrrolidine scaffold is a key component in a number of approved drugs across various therapeutic areas. Its ability to form critical interactions with enzyme active sites and receptors is a recurring theme in its application.

| Drug Name | Therapeutic Area | Role of 3-Hydroxypyrrolidine Scaffold |

| Darunavir | HIV/AIDS (Protease Inhibitor) | The 3-hydroxypyrrolidine core, specifically the (3R,3aS,6aR) stereoisomer, forms crucial hydrogen bonds with the backbone atoms of the HIV-1 protease active site, contributing to its high potency and resilience against drug resistance.[16][17] |

| Telaprevir | Hepatitis C (Protease Inhibitor) | The pyrrolidine backbone is an integral part of the peptidomimetic structure that inhibits the HCV NS3/4A serine protease.[4] |

| Darifenacin | Overactive Bladder (Muscarinic Receptor Antagonist) | The 3-hydroxypyrrolidine moiety is a key part of the pharmacophore responsible for binding to the M3 muscarinic receptor.[13] |

| Barnidipine | Hypertension (Calcium Channel Blocker) | The chiral 3-hydroxypyrrolidine ring is essential for the drug's interaction with L-type calcium channels.[13] |

Case Study: Darunavir, a Potent HIV-1 Protease Inhibitor

The development of Darunavir (Prezista®) is a landmark achievement in structure-based drug design.[17] HIV-1 protease is a viral enzyme essential for the lifecycle of the HIV virus, cleaving viral polyproteins into functional proteins.[18][19] Protease inhibitors act by blocking this enzyme's active site.[18][19]

A significant challenge in anti-HIV therapy is the emergence of drug-resistant viral strains. Darunavir was specifically designed to be effective against these resistant strains. The key to its success lies in its ability to form extensive hydrogen bonding interactions with the backbone of the HIV-1 protease active site, an area less prone to mutation than the amino acid side chains.[16] The hydroxyl group of the 3-hydroxypyrrolidine scaffold plays a pivotal role in these interactions, anchoring the inhibitor within the active site. The specific stereochemistry of this scaffold is critical for maintaining the correct orientation for these high-affinity interactions.[16]

Conclusion and Future Perspectives

The 3-hydroxypyrrolidine scaffold continues to be a highly valuable building block in the design of new chemical entities. Its unique stereochemical and conformational properties provide a robust platform for the development of potent and selective modulators of a wide range of biological targets. Advances in stereoselective synthesis, including biocatalytic and photoenzymatic methods, are making a broader diversity of these chiral building blocks more accessible.[13] The proven success of this scaffold in approved drugs, such as Darunavir, ensures that it will remain a focus of intensive research and development in medicinal chemistry for the foreseeable future. The continued exploration of novel functionalizations of the pyrrolidine ring will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

-

Ghorai, M. K., & Kumar, A. (2006). Asymmetric Synthesis of 3-Hydroxy-pyrrolidines via Tin−Lithium Exchange and Cyclization. Organic Letters, 8(20), 4469–4471. [Link]

-

Natori, Y., Kikuchi, S., Kondo, T., Saito, Y., Yoshimura, Y., & Takahata, H. (2014). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry, 12(12), 1983–1994. [Link]

-

Schmermund, L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(6), 4547–4553. [Link]

-

Natori, Y., et al. (2014). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry. [Link]

-

Ghorai, M. K., & Kumar, A. (2006). Asymmetric synthesis of 3-hydroxy-pyrrolidines via tin-lithium exchange and cyclization. Organic Letters. [Link]

-

Li, Z., et al. (1998). Process for preparing optically active 3-hydroxy-pyrrolidine derivatives by enzymatic hydroxylation. European Patent Office. [Link]

-

Kamal, A., et al. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2587-2593. [Link]

-

Bondarenko, S. S., et al. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Green, A. P., & Turner, N. J. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9639-9655. [Link]

- Park, J. H., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Market Research Report. (2023). (S)-3-Hydroxypyrrolidine Hydrochloride Is Set To Reach XXX million By 2033, Growing At A CAGR Of XX. Market Research. [Link]

-

List, B. (2022). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

-

Stepanov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4991. [Link]

- Unknown Author. (2011). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Taylor, R. J. K., et al. (2010). A fast, efficient and stereoselective synthesis of hydroxy-pyrrolidines. Tetrahedron, 66(27-28), 5099-5106. [Link]

-

WIPO. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WIPO Patentscope. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4846. [Link]

-

WIPO. (2007). WO/2007/024113 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WIPO Patentscope. [Link]

-

Velazquez, J. M. G., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1508. [Link]

-

Ghosh, A. K., et al. (2008). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Studies. Journal of Medicinal Chemistry, 51(19), 5961-5965. [Link]

-

Kazmierski, W. M., et al. (2004). Discovery of potent pyrrolidone-based HIV-1 protease inhibitors with enhanced drug-like properties. Bioorganic & Medicinal Chemistry Letters, 14(22), 5685-5688. [Link]

-

Stepanov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Wang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Current Organic Chemistry, 26(13), 1243-1254. [Link]

-

Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. Wikipedia. [Link]

-

Cleveland Clinic. (2023). Protease Inhibitors. Cleveland Clinic. [Link]

-

Patsnap Synapse. (2024). What are Protease inhibitors and how do they work? Patsnap Synapse. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. CAS 122536-94-1: (S)-3-hydroxypyrrolidine hydrochloride [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 9. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric synthesis of 3-hydroxy-pyrrolidines via tin-lithium exchange and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. data.epo.org [data.epo.org]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]